3-Propyl-1H-1,2,4-triazol-5-amine
Overview
Description
3-Propyl-1H-1,2,4-triazol-5-amine is an organic compound with the molecular formula C5H10N4. It belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4.
Mechanism of Action
Target of Action
1,2,4-triazoles, a class of compounds to which 3-propyl-1h-1,2,4-triazol-5-amine belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes in cellular processes . For instance, inhibition of kinases can disrupt cell signaling pathways, potentially leading to the death of cancer cells .
Biochemical Pathways
Given its reported inhibitory effects on kinases, lysine-specific demethylase 1, and acidic mammalian chitinase , it can be inferred that the compound may affect pathways related to cell signaling, gene expression, and chitin metabolism.
Result of Action
Given its reported inhibitory effects on kinases, lysine-specific demethylase 1, and acidic mammalian chitinase , it can be inferred that the compound may induce changes in cell signaling, gene expression, and chitin metabolism, potentially leading to the death of target cells.
Biochemical Analysis
Biochemical Properties
5-Propyl-4H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of kinases by 5-Propyl-4H-1,2,4-triazol-3-amine can affect various signaling pathways within the cell. Additionally, this compound interacts with lysine-specific demethylase 1, an enzyme involved in the removal of methyl groups from lysine residues on histone proteins, thereby influencing gene expression .
Cellular Effects
The effects of 5-Propyl-4H-1,2,4-triazol-3-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases. By inhibiting kinase activity, 5-Propyl-4H-1,2,4-triazol-3-amine can alter the phosphorylation status of various proteins, leading to changes in cell function. Furthermore, its interaction with lysine-specific demethylase 1 affects gene expression by modifying histone methylation patterns. These changes can impact cellular metabolism and other critical cellular functions .
Molecular Mechanism
At the molecular level, 5-Propyl-4H-1,2,4-triazol-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of kinases, thereby inhibiting their activity. This inhibition prevents the transfer of phosphate groups to substrate proteins, disrupting signaling pathways. Additionally, 5-Propyl-4H-1,2,4-triazol-3-amine interacts with lysine-specific demethylase 1 by binding to its active site, inhibiting its demethylase activity. This inhibition leads to changes in histone methylation and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Propyl-4H-1,2,4-triazol-3-amine have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on kinases and lysine-specific demethylase 1 over extended periods. Long-term studies have indicated that continuous exposure to 5-Propyl-4H-1,2,4-triazol-3-amine can lead to sustained changes in gene expression and cellular metabolism, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Propyl-4H-1,2,4-triazol-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and alters gene expression without causing significant toxicity. At higher doses, 5-Propyl-4H-1,2,4-triazol-3-amine can exhibit toxic effects, including behavioral changes and somnolence. These dosage-dependent effects underscore the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
5-Propyl-4H-1,2,4-triazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of kinases and lysine-specific demethylase 1 can lead to changes in metabolite levels and overall metabolic activity. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy balance .
Transport and Distribution
Within cells and tissues, 5-Propyl-4H-1,2,4-triazol-3-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on kinases and lysine-specific demethylase 1. The distribution of 5-Propyl-4H-1,2,4-triazol-3-amine within cells is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Propyl-4H-1,2,4-triazol-3-amine is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it interacts with its target enzymes. This localization is essential for the compound’s activity, as it ensures that 5-Propyl-4H-1,2,4-triazol-3-amine reaches the appropriate sites to exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1H-1,2,4-triazol-5-amine can be achieved through several methods. One common approach involves the reaction of 3-chloropropyl silica with 3-amino-1,2,4-triazole. This reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Another method involves the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods require specific reaction conditions, such as elevated temperatures and the presence of catalysts, to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .
Scientific Research Applications
3-Propyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the development of novel catalysts for various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Propyl-4H-1,2,4-triazol-3-amine
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- N-(3-aminopropyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine
Uniqueness
3-Propyl-1H-1,2,4-triazol-5-amine is unique due to its specific propyl substitution at the 5-position of the triazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other triazole derivatives .
Properties
IUPAC Name |
5-propyl-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPOFDRZTYMDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352433 | |
Record name | 5-Propyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60016-62-8 | |
Record name | 5-Propyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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